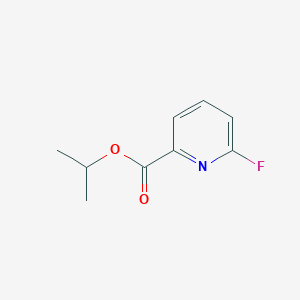

Propan-2-yl 6-fluoropyridine-2-carboxylate

Description

Significance of Pyridine (B92270) Scaffolds in Synthetic Organic Chemistry

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous and vital scaffold in synthetic organic chemistry. nih.govrsc.org Its presence in a multitude of natural products, such as alkaloids and vitamins, underscores its fundamental role in biological systems. nih.gov In the realm of synthetic chemistry, pyridine and its derivatives are not merely solvents but are integral building blocks for a diverse range of applications. They serve as key components in the design and synthesis of functional nanomaterials, ligands for organometallic complexes, and catalysts for asymmetric reactions. nih.gov

The nitrogen atom in the pyridine ring imparts a degree of basicity and allows for the formation of hydrogen bonds, which can influence the solubility and bioavailability of molecules. nih.gov This has made the pyridine scaffold a "privileged structure" in medicinal chemistry, with over 7,000 drug molecules incorporating this moiety. nih.gov The ease with which the pyridine ring can be functionalized allows for the systematic modification of its electronic and steric properties, enabling chemists to fine-tune the behavior of the resulting molecules for specific applications. researchgate.net

Role of Fluorine Substitution in Heterocyclic Compounds for Research Applications

The strategic incorporation of fluorine atoms into heterocyclic compounds has become a powerful tool in modern chemical research, particularly in the fields of medicinal chemistry and materials science. nih.govresearchgate.net The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly alter the physicochemical and pharmacokinetic properties of a molecule. researchgate.netrsc.org

Substitution with fluorine can significantly enhance the metabolic stability of a compound by blocking sites susceptible to oxidative metabolism. nih.gov For instance, the introduction of a fluorine atom has been shown to increase the half-life of certain compounds in mouse liver microsomes by up to five-fold. nih.gov Furthermore, the high electronegativity of fluorine can influence the acidity and basicity of nearby functional groups, as well as modulate the conformational preferences of the molecule. researchgate.net These modifications can lead to more potent and selective interactions with biological targets. nih.gov In materials science, the introduction of fluorine can enhance properties such as thermal stability and radiation resistance. researchgate.net

Overview of Ester Functionalization in Pyridine Derivatives

Ester functionalization of pyridine derivatives, specifically the conversion of pyridine carboxylic acids to their corresponding esters, is a common and important transformation in organic synthesis. google.com Pyridine carboxylate esters serve as valuable intermediates in the synthesis of a wide array of more complex molecules. google.com For example, they can be readily converted to amides, hydrazides, and other functional groups, providing access to a diverse range of chemical space. google.com

Contextualization of Propan-2-yl 6-fluoropyridine-2-carboxylate within Modern Chemical Synthesis Paradigms

This compound stands as a quintessential example of a molecule designed within the paradigms of modern chemical synthesis. It strategically combines the three key structural motifs discussed above: a pyridine scaffold, a fluorine substituent, and an ester functional group. The pyridine core provides a robust and versatile platform for further chemical modification. nih.gov

The fluorine atom at the 6-position is anticipated to significantly influence the electronic properties of the pyridine ring, potentially enhancing its stability and modulating its reactivity in subsequent synthetic transformations. researchgate.net The isopropyl ester at the 2-position not only serves as a protecting group for the carboxylic acid but also introduces a degree of lipophilicity, which can be crucial for solubility in organic solvents commonly used in synthesis.

This particular combination of functional groups makes this compound a valuable building block for the synthesis of more complex target molecules. The fluorine atom can act as a handle for nucleophilic aromatic substitution reactions, allowing for the introduction of a wide range of other functional groups at the 6-position. nih.gov The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines or other nucleophiles to form amide bonds, a key linkage in many biologically active compounds. google.com Thus, this compound is a prime example of how modern synthetic strategies leverage the combination of well-understood functional groups to create versatile and valuable chemical intermediates.

Compound Data

| Property | Value |

| Molecular Formula | C9H10FNO2 |

| Molecular Weight | 183.18 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | CC(C)OC(=O)C1=NC(=C(C=C1)F) |

| InChI Key | FQJRMHHXJCNJDB-UHFFFAOYSA-N |

Properties

IUPAC Name |

propan-2-yl 6-fluoropyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2/c1-6(2)13-9(12)7-4-3-5-8(10)11-7/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDQZNQGEYULIKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=NC(=CC=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00726435 | |

| Record name | Propan-2-yl 6-fluoropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00726435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

656239-36-0 | |

| Record name | Propan-2-yl 6-fluoropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00726435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of Propan 2 Yl 6 Fluoropyridine 2 Carboxylate

Reactivity of the Pyridine (B92270) Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom is not part of the aromatic π-system, making it available for reactions with electrophiles and metal ions. wikipedia.org

The basicity of the pyridine nitrogen also allows for the formation of adducts with various Lewis acids. These interactions involve the donation of the nitrogen's lone pair of electrons to an electron-deficient Lewis acid, such as boron trihalides or metal halides. The strength of these Lewis acid-base interactions is influenced by the electronic properties of the substituents on the pyridine ring. The presence of the electron-withdrawing fluorine atom and the carboxylate group is expected to decrease the basicity of the nitrogen atom compared to unsubstituted pyridine.

The pyridine nitrogen of Propan-2-yl 6-fluoropyridine-2-carboxylate can act as a ligand, coordinating to a variety of transition metal centers. ossila.com The formation of these coordination complexes is a fundamental aspect of its chemistry, with potential applications in catalysis and materials science. The coordination can occur through the nitrogen atom, and in some cases, the carbonyl oxygen of the ester group can also participate in chelation, although this is less common without prior hydrolysis.

Upon hydrolysis of the ester group to the corresponding carboxylate, the resulting 6-fluoropyridine-2-carboxylate anion acts as a bidentate chelating agent, coordinating to metal ions through both the pyridine nitrogen and a carboxylate oxygen. ossila.com For instance, ruthenium complexes of hydrolyzed methyl 6-fluoropyridine-2-carboxylate have been investigated for their potential antitumor activity. ossila.com The geometry and stability of these coordination complexes are dependent on the nature of the metal ion, the other ligands present in the coordination sphere, and the reaction conditions.

Table 1: Examples of Coordination Complexes with Related Pyridine Carboxylate Ligands

| Metal Ion | Ligand | Coordination Mode | Resulting Complex Type |

| Ruthenium(II) | 6-fluoropyridine-2-carboxylate | N,O-bidentate | Antitumor agent precursor |

| Palladium(II) | 6-fluoropyridine-2-carboxylate | N,O-bidentate | Catalyst for C-H acetoxylation |

This table is illustrative and based on the reactivity of the hydrolyzed form of related compounds.

Reactivity of the Carboxylate Ester Group

The propan-2-yl ester group is a key functional moiety in the molecule, susceptible to various nucleophilic substitution reactions at the carbonyl carbon.

This compound can undergo hydrolysis to yield 6-fluoropyridine-2-carboxylic acid and propan-2-ol. This reaction can be catalyzed by both acids and bases.

Under acidic conditions , the hydrolysis proceeds via protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of propan-2-ol lead to the formation of the carboxylic acid. chemistrysteps.com

Under basic conditions , the hydrolysis, often termed saponification, is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. chemistrysteps.com This forms a tetrahedral intermediate which then collapses, expelling the propan-2-oxide anion as the leaving group. A final proton transfer from the initially formed carboxylic acid to the alkoxide results in the carboxylate salt and propan-2-ol. This final acid-base step is essentially irreversible, driving the reaction to completion under basic conditions. chemistrysteps.com The rate of hydrolysis is influenced by the electronic nature of the pyridine ring; the electron-withdrawing fluorine atom and the pyridine nitrogen are expected to enhance the electrophilicity of the carbonyl carbon, thus increasing the rate of hydrolysis compared to esters of less electron-poor aromatic systems.

Transesterification of this compound can be achieved by reacting it with another alcohol in the presence of an acid or base catalyst. This reaction allows for the conversion of the isopropyl ester to other alkyl esters. The mechanism is analogous to that of hydrolysis, with an alcohol molecule acting as the nucleophile instead of water.

In an acid-catalyzed transesterification , the carbonyl oxygen is protonated, followed by nucleophilic attack by the new alcohol. In a base-catalyzed transesterification , an alkoxide, generated from the new alcohol and the base catalyst, attacks the carbonyl carbon. In both cases, a tetrahedral intermediate is formed, which then collapses to release propan-2-ol and form the new ester. The equilibrium of the reaction can be shifted by using a large excess of the reactant alcohol or by removing the propan-2-ol as it is formed.

The carbonyl carbon of the ester group is an electrophilic center and is susceptible to attack by a wide range of nucleophiles. This reactivity is central to the use of this compound as a building block in organic synthesis. The general mechanism for nucleophilic acyl substitution involves the addition of a nucleophile to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the propan-2-oxide leaving group. chemistrysteps.com

The reactivity of the carbonyl group is enhanced by the electron-withdrawing effects of the 6-fluoropyridine ring. Nucleophiles such as amines, Grignard reagents, and enolates can react at this position to form amides, ketones (which may be further reduced), and β-keto esters, respectively. The choice of nucleophile and reaction conditions determines the final product of these transformations. For instance, reaction with an amine would lead to the corresponding amide, a common transformation in the synthesis of pharmaceuticals and other biologically active molecules.

Reactivity of the Fluorine Atom at the 6-Position

The fluorine atom at the 6-position is a key site for reactivity, primarily due to the electron-deficient nature of the pyridine ring, which is further enhanced by the carboxylate group. This electronic setup makes the C6 carbon highly electrophilic and susceptible to nucleophilic attack.

Nucleophilic Aromatic Substitution with Various Nucleophiles

This compound is primed for Nucleophilic Aromatic Substitution (SNAr) reactions at the 6-position. The high electronegativity of the fluorine atom, combined with its position alpha to the ring nitrogen and ortho to the electron-withdrawing carboxylate group, makes it an excellent leaving group in this context. The reaction proceeds via a two-step mechanism involving the formation of a resonance-stabilized negative intermediate known as a Meisenheimer complex, followed by the elimination of the fluoride (B91410) ion. vaia.com

Research on analogous 2-fluoropyridine (B1216828) systems demonstrates that these reactions can proceed under conditions significantly milder than those required for other halopyridines. acs.org The reaction of 2-fluoropyridine with sodium ethoxide, for instance, is reported to be 320 times faster than the corresponding reaction of 2-chloropyridine. acs.org This enhanced reactivity allows for a broad range of nucleophiles to be employed, facilitating the synthesis of diverse derivatives. Functional groups can be installed through nitrogen, oxygen, sulfur, or carbon-based nucleophiles. acs.org For example, studies on similar scaffolds show successful substitutions using nucleophiles derived from alcohols, amines, and even indoles. acs.org The nitrile group in related compounds like 6-Fluoropyridine-2-carbonitrile can also be effectively displaced via nucleophilic aromatic substitution. ossila.com

| Nucleophile Type | Example Nucleophile | Product Type | General Reaction Conditions |

|---|---|---|---|

| O-Nucleophile | Butanol | 6-Butoxypyridine-2-carboxylate derivative | Base (e.g., NaH), polar aprotic solvent (e.g., DMF) |

| N-Nucleophile | Morpholine | 6-Morpholinopyridine-2-carboxylate derivative | Polar solvent (e.g., DMSO), moderate heat |

| N-Nucleophile | Indole | 6-(Indol-1-yl)pyridine-2-carboxylate derivative | Base (e.g., K₂CO₃), polar aprotic solvent |

| S-Nucleophile | Thiophenol | 6-(Phenylthio)pyridine-2-carboxylate derivative | Base (e.g., K₂CO₃), polar aprotic solvent |

Halogen Exchange Reactions

Halogen exchange reactions, such as the Finkelstein reaction, involve the substitution of one halogen for another. wikipedia.orgbyjus.com The classic Finkelstein reaction, an SN2 process, is typically used for alkyl halides and relies on the differential solubility of metal halide salts in solvents like acetone (B3395972) to drive the equilibrium. wikipedia.orgbyjus.comiitk.ac.in

However, this reaction is generally not effective for aryl halides, including fluoropyridines, under standard conditions because of the strength of the carbon-fluorine bond and the steric hindrance of the aromatic ring to the required SN2 backside attack. wikipedia.org While "aromatic Finkelstein reactions" exist for aryl chlorides and bromides, they are challenging and require specific catalysts, such as copper(I) iodide or nickel complexes, to proceed. wikipedia.orgjk-sci.com The exchange of an aryl fluoride is even more difficult. Therefore, direct halogen exchange of the fluorine atom on this compound to a heavier halogen like chlorine, bromine, or iodine is not a synthetically favored pathway. It is generally more practical to synthesize the corresponding chloro- or bromo-pyridines from different starting materials rather than attempting a direct exchange from the fluoro-derivative.

Reactivity of the Pyridine Ring Hydrogen Atoms

The hydrogen atoms on the pyridine ring are generally unreactive, but modern synthetic methods have enabled their functionalization.

C-H Functionalization Research

Direct C-H functionalization is a powerful tool for modifying heterocyclic cores without pre-installed functional groups. For electron-deficient pyridines, such as the title compound, transition-metal-catalyzed C-H activation has been extensively researched. beilstein-journals.orgnih.gov The regioselectivity of these reactions is dictated by the electronic properties of the pyridine ring. nih.gov

In pyridines bearing electron-withdrawing groups at the 2- and 6-positions, the C-H bonds at the 3- and 5-positions become more acidic and susceptible to metallation. Research on related electron-deficient pyridines shows that direct arylation, for example, can be directed to the C4-position (para to the nitrogen) or C3-position depending on the substitution pattern and catalyst system. nih.govacs.orgnih.gov Carboxylate groups themselves can act as directing groups in C-H activation reactions, facilitating ortho-metallation, although in this molecule the ortho positions are already substituted. rsc.org Palladium, copper, and ruthenium catalysts are commonly employed for these transformations. rsc.orgrsc.org These methods allow for the formation of new carbon-carbon or carbon-heteroatom bonds at positions that are unreactive under classical conditions.

Electrophilic Aromatic Substitution Limitations and Strategies

Electrophilic Aromatic Substitution (EAS) is severely hindered in this compound. The pyridine nitrogen is inherently electron-withdrawing, which deactivates the entire ring towards attack by electrophiles, making it less reactive than benzene (B151609) and more comparable to nitrobenzene. wikipedia.org This deactivation is significantly amplified by the presence of two additional electron-withdrawing substituents: the fluorine atom at C6 and the isopropyl carboxylate group at C2.

Attack by an electrophile would lead to a highly destabilized cationic intermediate (a Wheland intermediate), with positive charge placed unfavorably near the electronegative ring nitrogen and the withdrawing groups. vaia.comquora.com Furthermore, the basic lone pair on the nitrogen atom can react with the acid catalysts (Lewis or Brønsted acids) required for EAS, leading to the formation of a pyridinium (B92312) salt. youtube.com This further deactivates the ring by placing a formal positive charge on the nitrogen, making electrophilic attack even more difficult. wikipedia.orgyoutube.com

Due to these limitations, direct EAS reactions like Friedel-Crafts alkylation/acylation, nitration, or halogenation are generally not viable on this substrate. wikipedia.org A common strategy to overcome this low reactivity is to first convert the pyridine to a Pyridine N-oxide. The N-oxide group is electron-donating through resonance, which activates the ring (particularly at the 2- and 4-positions) towards electrophilic attack and can then be removed in a subsequent step. youtube.com

Stereoselectivity and Enantioselective Transformations Involving the Isopropyl Moiety

The isopropyl group of the ester is achiral. Therefore, achieving stereoselectivity in reactions involving this moiety requires the influence of an external chiral source. wikipedia.orgopenstax.org Enantioselective synthesis focuses on methods that favor the formation of one specific enantiomer or diastereomer over others. wikipedia.org

Research into transformations at the isopropyl ester would likely fall into two categories: reactions on the ester itself or reactions where the ester group influences the stereochemical outcome elsewhere.

Enantioselective Hydrolysis: A potential enantioselective transformation is the hydrolysis of the ester catalyzed by a chiral agent. For example, enzymes like lipases are well-known for their ability to catalyze the enantioselective hydrolysis of esters. youtube.com If this compound were a prochiral molecule or a racemic mixture of a larger chiral system, a chiral catalyst could selectively hydrolyze one enantiomer or one of two enantiotopic ester groups, leading to a kinetic resolution or a desymmetrization. youtube.com

Steric Influence in Asymmetric Catalysis: The steric bulk of the isopropyl group can influence the stereochemical outcome of a reaction at another site on the molecule. In asymmetric catalysis, a chiral ligand on a metal center creates a chiral environment. The substrate coordinates to this complex, and the steric interaction between the substrate's substituents (like the isopropyl group) and the chiral ligand can dictate the facial selectivity of the reaction. Studies on different systems have shown that bulkier ester groups, such as isopropyl, can impact the diastereoselectivity of a reaction, albeit sometimes only slightly. acs.org This principle could be applied to reactions such as asymmetric hydrogenation of the pyridine ring or a C-H functionalization reaction mediated by a chiral catalyst.

Diastereoselective Reactions

The structure of this compound is achiral. Therefore, for it to participate in a diastereoselective reaction, it must react with a chiral reagent, catalyst, or substrate. The most probable site for such a reaction is the C-6 position, which is activated for nucleophilic aromatic substitution (SNAr) by the electronegative fluorine atom. nih.gov The reaction of a chiral nucleophile with the fluoropyridine ring would lead to the formation of a diastereomeric mixture if the nucleophile contains a stereocenter.

Hypothetical Reaction with a Chiral Amine:

Consider the reaction of this compound with a chiral amine, such as (R)-α-methylbenzylamine. The nitrogen atom of the amine acts as a nucleophile, attacking the carbon atom bonded to the fluorine. This substitution reaction would result in the formation of two diastereomeric products. The stereocenter in the amine remains unchanged, while a new chiral center may be formed depending on the reaction conditions and the structure of the product.

The diastereoselectivity of this reaction would be influenced by steric hindrance from the bulky isopropyl ester group adjacent to the reaction center and the chiral environment provided by the incoming nucleophile. The transition states leading to the two diastereomers would have different energies, resulting in an unequal mixture of products.

Table 1: Hypothetical Diastereoselective SNAr Reaction

| Reactant A | Reactant B (Chiral Nucleophile) | Proposed Products (Diastereomers) | Expected Outcome |

|---|---|---|---|

| This compound | (R)-α-methylbenzylamine | Propan-2-yl 6-(((R)-1-phenylethyl)amino)pyridine-2-carboxylate | Formation of two diastereomers in unequal amounts, separable by chromatography. |

The study of such reactions would involve systematic variation of reaction parameters (solvent, temperature, base) to optimize the diastereomeric ratio (d.r.). Analysis of the product mixture would typically be carried out using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase.

Chiral Derivatization for Stereochemical Analysis

Chiral derivatization is a powerful technique for determining the enantiomeric composition of a chiral analyte. nih.gov This involves reacting the enantiomeric mixture with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers possess different physical properties and can be separated and quantified using standard chromatographic or spectroscopic methods. nih.gov

While this compound is itself achiral, it can function as a derivatizing agent for chiral analytes, particularly primary and secondary amines and alcohols. acs.orgresearchgate.net The reaction involves the nucleophilic substitution of the fluorine atom by the chiral analyte.

Derivatization of Chiral Amines:

A racemic mixture of a chiral amine can be derivatized with this compound. The resulting diastereomeric products can then be separated by achiral chromatography (e.g., HPLC or Gas Chromatography). The relative peak areas of the two diastereomers would correspond to the enantiomeric ratio of the original amine.

Table 2: Application in Chiral Derivatization of a Racemic Amine

| Analyte (Racemic) | Derivatizing Agent | Diastereomeric Products | Analytical Method |

|---|---|---|---|

| (R/S)-1-Phenylethylamine | This compound | Propan-2-yl 6-(((R)-1-phenylethyl)amino)pyridine-2-carboxylate and Propan-2-yl 6-(((S)-1-phenylethyl)amino)pyridine-2-carboxylate | HPLC on a standard silica (B1680970) or C18 column |

The utility of this compound as a derivatizing agent would depend on several factors:

Reaction Kinetics: The reaction should proceed to completion under mild conditions to prevent racemization of the analyte.

Chromatographic Resolution: The resulting diastereomers must be sufficiently resolved under standard chromatographic conditions. The bulky isopropyl group and the planar pyridine ring are expected to provide good conformational rigidity, which can enhance separation.

Detector Response: The derivative should have a strong chromophore or be easily ionizable to ensure high sensitivity in UV or mass spectrometric detection. The pyridine ring provides a UV chromophore, making it suitable for HPLC-UV analysis.

Further research would be necessary to validate the efficacy of this compound as a chiral derivatizing agent for a wide range of chiral amines and alcohols and to develop optimized analytical methods.

Derivatization Strategies and Synthetic Transformations of Propan 2 Yl 6 Fluoropyridine 2 Carboxylate

Amidation and Hydrazide Formation from the Ester Group

The ester moiety of propan-2-yl 6-fluoropyridine-2-carboxylate is a prime site for modification, readily undergoing amidation and hydrazide formation to generate a diverse array of derivatives.

The conversion of pyridine-2-carboxylates to amides is a well-established transformation, typically achieved by reaction with a primary or secondary amine. This can be accomplished through direct aminolysis or by first converting the ester to a more reactive species such as an acid chloride. For instance, the coupling of picolinic acid (pyridine-2-carboxylic acid) with N-alkylanilines has been shown to produce N-alkyl-N-phenylpicolinamides in good to moderate yields. nih.gov In some cases, this transformation can be accompanied by unexpected side reactions; for example, the use of thionyl chloride to generate the acid chloride in situ can lead to chlorination of the pyridine (B92270) ring. nih.gov

A significant derivatization pathway involves the conversion of the ester to a hydrazide. This is typically achieved by reacting the ester with hydrazine (B178648) hydrate. nih.govrjptonline.org This reaction is often carried out in a suitable solvent such as ethanol (B145695). rjptonline.org The resulting hydrazide is a versatile intermediate that can be further functionalized. For example, it can be reacted with aldehydes or ketones to form hydrazones, or with anhydrides to generate more complex structures. nih.govmdpi.com The synthesis of hydrazide-hydrazone derivatives from various esters has been reported as a route to compounds with potential biological activity. nih.govresearchgate.net

Table 1: Examples of Amidation and Hydrazide Formation Reactions

| Starting Material | Reagent(s) | Product Type | Reference |

| Picolinic acid | N-alkylaniline, Thionyl chloride | N-alkyl-N-phenylpicolinamide | nih.gov |

| Pyridine-2,6-dicarbonyl dichloride | D-alanyl methyl ester, then Hydrazine hydrate | Bis-hydrazide | nih.gov |

| Ester | Hydrazine hydrate | Hydrazide | rjptonline.org |

| Flurbiprofen ester | Hydrazine hydrate, then Aldehyde/Ketone | Hydrazide-hydrazone | nih.gov |

Reduction Reactions of the Ester and Pyridine Ring

The selective reduction of either the ester group or the pyridine ring of this compound opens up avenues to different classes of compounds, namely alcohols and piperidines.

Selective Reduction of the Ester to Alcohol

Hydrogenation of the Pyridine Ring to Piperidine (B6355638) Derivatives

The hydrogenation of the 6-fluoropyridine ring to the corresponding fluorinated piperidine is a valuable transformation, as fluorinated piperidines are important motifs in medicinal chemistry. nih.gov Several methods for the hydrogenation of fluoropyridines have been developed.

Another strategy is the dearomatization-hydrogenation (DAH) process. nih.gov This one-pot rhodium-catalyzed process allows for the highly diastereoselective formation of all-cis-(multi)fluorinated piperidines from fluoropyridine precursors. nih.gov The reaction proceeds via a pyridine dearomatization event followed by complete saturation of the resulting intermediates by hydrogenation. nih.gov

Table 2: Conditions for Hydrogenation of Fluoropyridines

| Catalyst | Key Features | Product | Reference |

| Heterogeneous Palladium | cis-selective, chemoselective | (Multi)fluorinated piperidines | nih.gov |

| Rhodium Oxide (Rh2O3) | Mild conditions, broad substrate scope | Piperidines | liverpool.ac.uk |

| Rhodium-catalyzed DAH | One-pot, highly diastereoselective | all-cis-(Multi)fluorinated piperidines | nih.gov |

Functionalization through the Fluorine Atom

The fluorine atom at the 6-position of the pyridine ring serves as a handle for introducing a variety of substituents via nucleophilic aromatic substitution (SNAr). Fluorine is an excellent leaving group in this context, particularly when positioned at the 2- or 4-position of the pyridine ring. wikipedia.orgnih.govacs.org The SNAr reactions of 2-fluoropyridines are significantly faster than those of their chloro-analogues. nih.govacs.org

Introduction of Carbon-Based Nucleophiles

A range of carbon-based nucleophiles can be employed to displace the fluorine atom. Organolithium compounds are particularly effective for this transformation. wikipedia.org This allows for the formation of a new carbon-carbon bond at the 6-position of the pyridine ring, providing access to a wide array of substituted pyridines.

Incorporation of Heteroatom-Based Nucleophiles

The fluorine atom can also be readily displaced by various heteroatom-based nucleophiles, including alkoxides, thiolates, and amines. wikipedia.org This provides a straightforward route to 6-alkoxy-, 6-thio-, and 6-amino-substituted pyridine-2-carboxylates. For example, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide in ethanol proceeds smoothly. nih.govacs.org The choice of solvent can be critical in these reactions to avoid unwanted side reactions, such as the substitution of the ester group. nih.gov The reaction of pentafluoropyridine (B1199360) with hydroxybenzaldehydes has also been explored, demonstrating that the selectivity of the reaction can be controlled by the reaction conditions. rsc.org

Table 3: Nucleophilic Aromatic Substitution of 2-Fluoropyridines

| Nucleophile Type | Example Nucleophile | Product Type | Reference |

| Carbon-based | Organolithium compounds | 6-Alkyl/Aryl-pyridines | wikipedia.org |

| Oxygen-based | Sodium ethoxide | 6-Alkoxy-pyridines | nih.govacs.org |

| Oxygen-based | Hydroxybenzaldehydes | 6-(Aryloxy)-pyridines | rsc.org |

| Nitrogen-based | Amines | 6-Amino-pyridines | wikipedia.org |

| Sulfur-based | Thiolates | 6-Thio-pyridines | wikipedia.org |

Formation of Polycyclic and Fused Heterocyclic Systems utilizing the Pyridine Core

The strategic functionalization of the this compound scaffold serves as a gateway to a diverse array of polycyclic and fused heterocyclic systems. The inherent reactivity of the pyridine core, particularly the C6-fluoro substituent, allows for its elaboration into more complex molecular architectures through various synthetic strategies. Annulation reactions, cascade sequences, and multi-component reactions are powerful tools in this context, enabling the construction of novel ring systems with potential applications in medicinal chemistry and materials science.

Annulation Reactions

Annulation, the process of building a new ring onto a pre-existing one, is a cornerstone of heterocyclic synthesis. For this compound, a common and effective strategy involves the initial displacement of the C6-fluoro atom with a dinucleophilic species, followed by an intramolecular cyclization that engages the ester group at C2. A prime example of this approach is the synthesis of pyrido[2,3-d]pyrimidin-7(8H)-ones, a class of privileged heterocyclic scaffolds. nih.govresearchgate.net

The process typically begins with the nucleophilic aromatic substitution of the fluorine atom by an amine, such as an amino acid ester or a guanidine (B92328) derivative. This transformation is often facilitated by the electron-withdrawing nature of the carboxylate group, which activates the C6 position towards nucleophilic attack. The resulting 6-amino-substituted pyridine-2-carboxylate intermediate is then poised for intramolecular cyclization.

For instance, the reaction of a 6-halopyridine derivative with an appropriate amine, followed by cyclization, can lead to the formation of a fused pyrimidinone ring. While direct examples with this compound are not extensively documented in publicly available literature, the synthesis of related structures provides a clear blueprint for this transformation. The general scheme involves the initial formation of a 2-aminopyridine (B139424) derivative which then undergoes cyclization. rsc.orgmdpi.com For example, 2-amino-nicotinonitriles can be acylated or thioacylated and then cyclized to form pyrido[2,3-d]pyrimidines. rsc.org

The synthesis of pyrido[2,3-d]pyrimidin-7(8H)-ones can be achieved from a preformed pyrimidine (B1678525) ring or by building the pyrimidine ring onto a pyridine precursor. nih.gov In the latter case, which is more relevant to the derivatization of this compound, a 2-aminopyridine-3-carboxylate can react with a one-carbon synthon, such as a formamide (B127407) equivalent or an isocyanate, to construct the fused pyrimidine ring.

A representative, albeit analogous, annulation approach is the synthesis of 2,4-diamino-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-ones from 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitriles. nih.gov Another example is the palladium-catalyzed coupling of 5-bromo-2,4-dichloropyrimidine (B17362) with cyclopentyl amine, followed by another coupling with crotonic acid and subsequent intramolecular cyclization to yield a pyridopyrimidine system. nih.gov These examples highlight the versatility of functionalized pyridines and pyrimidines in constructing fused heterocyclic systems.

| Starting Material (Analog) | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 2-Amino-4-(4-chlorophenyl)-5-cyano-1-cyclohexyl-6-oxo-1,6-dihydropyridine-3-carboxamide | Acylation/Thioacylation followed by intramolecular heterocyclization | Pyrido[2,3-d]pyrimidine derivatives | Not specified | rsc.org |

| 5-Bromo-2,4-dichloropyrimidine | 1. Cyclopentyl amine; 2. Pd-catalyzed coupling with crotonic acid; 3. Intramolecular cyclization | Substituted Pyrido[2,3-d]pyrimidin-7(8H)-one | Not specified | nih.gov |

| 2-Aminopyridines | Alkynoate esters, thermal cyclization | Pyrido[1,2-a]pyrimidin-2-ones | Good | researchgate.net |

| 2-Aminopyridine | Acetophenone, [Bmim]Br3, Na2CO3, solvent-free | 2-Phenylimidazo[1,2-α]pyridine | 72-89% | nih.gov |

Cascade and Multi-Component Reactions

Cascade reactions, also known as tandem or domino reactions, and multi-component reactions (MCRs) represent highly efficient strategies for the synthesis of complex molecules from simple precursors in a single operation. nih.govnih.gov These reactions are characterized by their atom economy and the ability to generate molecular diversity rapidly. The this compound scaffold is a promising substrate for such transformations, offering multiple reactive sites for sequential or concerted bond-forming events.

A plausible cascade reaction could be initiated by the nucleophilic substitution of the C6-fluoro group with a bifunctional nucleophile. For example, a nucleophile containing both an amine and a hydroxyl or thiol group could first displace the fluoride (B91410). Subsequent intramolecular cyclization onto the ester at C2 would then lead to the formation of a fused heterocyclic system. Such cascade sequences, often triggered by a single event, can lead to the rapid construction of complex polycyclic architectures. researchgate.net

Multi-component reactions involving the pyridine core of this compound offer another powerful avenue for the synthesis of fused heterocycles. In a hypothetical MCR, the pyridine derivative could react with two or more other components in a one-pot fashion. For instance, a three-component reaction could involve the pyridine, an amine, and a third reactant that bridges the two, leading to a fused system.

A well-established MCR for the synthesis of fused pyridine systems is the Groebke–Blackburn–Bienaymé (GBB) reaction, which is used to synthesize imidazo[1,2-a]pyridines from a 2-aminopyridine, an aldehyde, and an isocyanide. nih.gov By first converting this compound to its 6-amino derivative, it could serve as the 2-aminopyridine component in a GBB reaction, leading to the formation of a fused imidazopyridine core.

Another example of a multi-component reaction leading to fused pyridinium (B92312) systems involves the rhodium(III)-catalyzed three-component annulation of simple pyridines, alkynes, and 1,2-dichloroethane. nih.gov While not directly employing a fluoropyridine, this reaction demonstrates the principle of using MCRs to build complex fused systems onto a pyridine ring.

| Reaction Type | Starting Materials (General) | Key Transformation | Product Type | Reference |

|---|---|---|---|---|

| Groebke–Blackburn–Bienaymé (GBB) Reaction | 2-Aminopyridine, Aldehyde, Isocyanide | Three-component condensation/cyclization | Imidazo[1,2-a]pyridines | nih.gov |

| Rhodium-Catalyzed Annulation | Pyridine, Alkyne, 1,2-Dichloroethane | Three-component C-H activation/annulation | Ring-fused Pyridiniums | nih.gov |

| Nucleophilic Addition Triggered Cascade | Aryl substituted allylic alcohols, 1,3-dicarbonyl compounds | Tandem SN2' nucleophilic substitution/oxidative radical cyclization | Polysubstituted dihydrofurans | nih.gov |

| MCR for Imidazopyridine-fused Isoquinolinones | GBB adduct, N-acylation, IMDA, re-aromatization | MCR followed by post-condensation modifications | Imidazopyridine-fused isoquinolinones | nih.gov |

Structural Elucidation and Advanced Spectroscopic Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment and Conformational Analysis

NMR spectroscopy is a powerful technique for probing the atomic-level structure of molecules in solution. For Propan-2-yl 6-fluoropyridine-2-carboxylate, a combination of one-dimensional and two-dimensional NMR experiments would provide a complete picture of its molecular framework and spatial arrangement.

One-Dimensional NMR (¹H, ¹³C, ¹⁹F)

One-dimensional NMR spectra offer primary information about the chemical environment of magnetically active nuclei.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the pyridine (B92270) ring and the propan-2-yl group. The aromatic region would likely display three signals corresponding to the protons at positions 3, 4, and 5 of the pyridine ring. The chemical shifts and coupling patterns would be influenced by the electron-withdrawing effects of the fluorine atom and the carboxylate group. The proton at position 5 would likely appear as a triplet, coupled to the protons at positions 3 and 4. The protons at positions 3 and 4 would likely appear as a doublet of doublets and a doublet, respectively, with coupling constants characteristic of their ortho and meta relationships, as well as coupling to the ¹⁹F nucleus. For the propan-2-yl group, a septet for the CH proton and a doublet for the two CH₃ groups would be anticipated, with a characteristic coupling constant.

¹³C NMR: The carbon-13 NMR spectrum would reveal six distinct signals for the pyridine ring carbons and two signals for the propan-2-yl group. The carbon atom attached to the fluorine (C6) would exhibit a large one-bond carbon-fluorine coupling constant. The carboxylate carbon (C=O) would appear at a characteristic downfield chemical shift. The remaining pyridine ring carbons would have chemical shifts influenced by the substituents. The CH and CH₃ carbons of the propan-2-yl group would appear in the aliphatic region of the spectrum.

¹⁹F NMR: The fluorine-19 NMR spectrum would show a single resonance for the fluorine atom at position 6. This signal would be coupled to the neighboring protons, particularly the proton at position 5, resulting in a doublet of doublets in the proton-coupled spectrum. The chemical shift would be indicative of a fluorine atom attached to an aromatic ring.

Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

| H-3 | 7.8 - 8.2 | dd | 120 - 125 |

| H-4 | 7.9 - 8.3 | t | 140 - 145 |

| H-5 | 7.0 - 7.4 | dd | 110 - 115 |

| C2-C=O | - | - | 160 - 165 |

| C6-F | - | - | 160 - 165 (d, ¹JCF ≈ 240 Hz) |

| O-CH(CH₃)₂ | 5.0 - 5.4 | sept | 68 - 72 |

| O-CH(CH₃)₂ | 1.3 - 1.5 | d | 21 - 23 |

Two-Dimensional NMR (COSY, HSQC, HMBC)

Two-dimensional NMR techniques are crucial for establishing connectivity within the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal scalar couplings between protons, confirming the connectivity within the pyridine ring (H-3 to H-4, H-4 to H-5) and the propan-2-yl group (CH to CH₃).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms, allowing for the unambiguous assignment of the ¹³C signals for the protonated carbons of the pyridine ring and the propan-2-yl group.

Dynamic NMR Studies for Tautomerism and Conformational Dynamics

While significant tautomerism is not expected for this compound, dynamic NMR studies could provide insights into the conformational dynamics, specifically the rotation around the C2-C(O)O bond and the C(O)O-CH bond. By varying the temperature, it might be possible to observe changes in the NMR spectra that indicate restricted rotation and the presence of different conformers.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy provides information about the functional groups present in a molecule.

FT-IR (Fourier Transform Infrared) Spectroscopy: The FT-IR spectrum would be expected to show characteristic absorption bands for the various functional groups. A strong absorption band in the region of 1720-1740 cm⁻¹ would be indicative of the C=O stretching of the ester group. The C-O stretching vibrations of the ester would likely appear in the 1300-1100 cm⁻¹ region. Aromatic C=C and C=N stretching vibrations of the pyridine ring would be observed in the 1600-1450 cm⁻¹ range. The C-F stretching vibration would be expected to produce a strong band in the 1250-1000 cm⁻¹ region. C-H stretching vibrations of the aromatic ring and the aliphatic propan-2-yl group would appear around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The symmetric vibrations of the pyridine ring are often strong in the Raman spectrum. The C=O and C-F stretching vibrations would also be observable.

Predicted Vibrational Spectroscopy Data for this compound

| Functional Group | Predicted FT-IR Wavenumber (cm⁻¹) | Predicted Raman Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 |

| Aliphatic C-H Stretch | 3000 - 2850 | 3000 - 2850 |

| C=O Stretch (Ester) | 1740 - 1720 | 1740 - 1720 |

| Aromatic C=C, C=N Stretch | 1600 - 1450 | 1600 - 1450 |

| C-F Stretch | 1250 - 1000 | 1250 - 1000 |

| C-O Stretch (Ester) | 1300 - 1100 | 1300 - 1100 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns.

The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. Common fragmentation pathways would likely involve the loss of the propan-2-yl group or the propene molecule from the ester, and the loss of the entire ester side chain.

Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Predicted Fragment |

| [M]⁺ | Molecular Ion |

| [M - C₃H₇]⁺ | Loss of the propan-2-yl radical |

| [M - C₃H₆]⁺ | Loss of propene |

| [C₆H₃FNCO]⁺ | 6-fluoropicolinoyl cation |

| [C₅H₃FN]⁺ | Fluoropyridine radical cation |

High-Resolution Mass Spectrometry (HRMS)

HRMS would provide the high-accuracy mass of the molecular ion, which allows for the determination of the elemental composition of the molecule. This is a crucial step in confirming the molecular formula of a newly synthesized compound and distinguishing it from other compounds with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of a compound by fragmenting a precursor ion and analyzing the resulting product ions. In a hypothetical MS/MS analysis of this compound, the molecule would first be ionized, typically forming a protonated molecule [M+H]⁺. This precursor ion is then selected and subjected to collision-induced dissociation (CID), leading to a characteristic fragmentation pattern.

The fragmentation of this compound would likely proceed through several key pathways, primarily involving the ester functional group and the pyridine ring. A probable fragmentation would be the loss of the isopropyl group as a neutral propene molecule, a common pathway for isopropyl esters. Another significant fragmentation would likely be the cleavage of the ester bond to lose the entire isopropoxy group.

A plausible fragmentation pathway for this compound is outlined below:

Precursor Ion ([M+H]⁺) : The intact molecule with an added proton would be observed in the initial mass spectrum.

Loss of Propene (C₃H₆) : A characteristic fragmentation for isopropyl esters, resulting from a McLafferty-type rearrangement, would lead to a significant fragment ion.

Loss of Isopropanol (B130326) (C₃H₈O) : Cleavage of the ester bond could result in the loss of a neutral isopropanol molecule.

Formation of the 6-fluoropyridin-2-ylium ion : The cleavage of the ester bond could also result in the formation of a cationic 6-fluoropyridin-2-ylium species.

These fragmentation patterns provide a veritable fingerprint for the molecule, allowing for its unambiguous identification and structural confirmation.

Hypothetical Tandem Mass Spectrometry (MS/MS) Fragmentation Data for this compound

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| 198.08 | 156.04 | C₃H₆ (Propene) | 6-fluoropyridine-2-carboxylic acid |

| 198.08 | 140.03 | C₃H₇O (Isopropoxy radical) | 6-fluoropyridine-2-carbonylium ion |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. To perform this analysis, a single crystal of this compound of suitable size and quality would be required. This crystal is then irradiated with a beam of X-rays, and the resulting diffraction pattern is analyzed to construct a model of the electron density, from which the atomic positions can be determined.

A successful crystallographic analysis would provide precise information on:

Bond Lengths and Angles : The exact distances between bonded atoms and the angles between adjacent bonds.

Conformation : The spatial arrangement of the atoms, including the orientation of the isopropyl group relative to the pyridine ring.

Intermolecular Interactions : The presence of any non-covalent interactions, such as hydrogen bonds or π-stacking, which dictate the packing of the molecules in the crystal lattice.

Crystal System and Space Group : The fundamental symmetry properties of the crystal.

This detailed structural information is invaluable for understanding the molecule's physical properties and its potential interactions with other molecules.

Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 985.4 |

Chiroptical Spectroscopy for Enantiomeric Excess Determination (if chiral forms are studied)

Chiroptical spectroscopy encompasses a group of techniques, including circular dichroism (CD) and optical rotatory dispersion (ORD), that are sensitive to the three-dimensional arrangement of atoms in chiral molecules. A chiral molecule is one that is non-superimposable on its mirror image, existing as a pair of enantiomers.

This compound, in its native form, is an achiral molecule. It does not possess a stereocenter and therefore does not have enantiomeric forms. As a result, it will not exhibit any chiroptical activity.

However, if a chiral center were to be introduced into the molecule, for instance, by modification of the isopropyl group or the pyridine ring, then the resulting enantiomers could be distinguished and their enantiomeric excess determined using chiroptical spectroscopy. In such a hypothetical scenario, each enantiomer would interact differently with plane-polarized light, leading to a measurable signal in a CD or ORD spectrum. The magnitude of this signal would be directly proportional to the concentration of the enantiomer, allowing for the quantitative determination of the enantiomeric excess in a sample.

Theoretical and Computational Investigations of Propan 2 Yl 6 Fluoropyridine 2 Carboxylate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from a theoretical standpoint.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For a molecule like propan-2-yl 6-fluoropyridine-2-carboxylate, DFT calculations, often using a basis set such as B3LYP/6-311G(d,p), would be performed to determine its most stable three-dimensional conformation (optimized geometry). acs.org This involves calculating key geometric parameters.

A hypothetical data table for optimized geometric parameters would look like this:

Hypothetical Optimized Geometric Parameters

| Parameter | Bond/Angle/Dihedral | Value |

|---|---|---|

| Bond Length | C-F | (e.g., ~1.35 Å) |

| C=O | (e.g., ~1.21 Å) | |

| C-O | (e.g., ~1.34 Å) | |

| Bond Angle | O=C-O | (e.g., ~125°) |

| F-C-N | (e.g., ~115°) | |

| Dihedral Angle | C(pyridine)-C(carbonyl)-O-C(isopropyl) | (e.g., ~180°) |

Note: The values in this table are illustrative examples and not actual calculated data for the compound.

Hartree-Fock and Post-Hartree-Fock Methods for Energy Minimization

Hartree-Fock (HF) theory is another cornerstone of computational chemistry that provides an approximation for the determination of the wave function and energy of a quantum many-body system. While DFT is often preferred for its balance of accuracy and computational cost, HF methods are crucial for understanding electron correlation. Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, build upon the HF results to provide more accurate energy minimizations and electronic properties. These methods would be used to find the global minimum on the potential energy surface of the molecule, confirming the stability of the geometry predicted by DFT.

Analysis of Molecular Orbitals

The study of molecular orbitals is essential for predicting the chemical behavior and reactivity of a compound.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis for Reactivity Prediction

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to predicting a molecule's reactivity. The HOMO is the orbital from which an electron is most likely to be donated (nucleophilic character), while the LUMO is the orbital that is most likely to accept an electron (electrophilic character). The spatial distribution and energy of these orbitals indicate the likely sites for electrophilic and nucleophilic attack. researchgate.net

Band Gap and Electronic Excitation Studies

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap. A smaller gap generally implies higher chemical reactivity and lower kinetic stability. This energy gap is a critical parameter for understanding the electronic properties and charge transfer within the molecule. nih.gov Time-Dependent DFT (TD-DFT) is a common method used to study electronic excitations and to predict the UV-Vis absorption spectra of molecules. acs.org

A hypothetical data table for FMO analysis would be structured as follows:

Hypothetical Frontier Molecular Orbital Properties

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | (e.g., -7.0) |

| LUMO Energy | (e.g., -1.5) |

| HOMO-LUMO Gap (ΔE) | (e.g., 5.5) |

Note: The values in this table are illustrative examples and not actual calculated data for the compound.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. The MEP map uses a color scale to indicate different potential values: red typically represents regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow indicate areas with intermediate potential. For this compound, the MEP map would likely show a negative potential around the electronegative fluorine, nitrogen, and carbonyl oxygen atoms, and a positive potential around the hydrogen atoms. researchgate.net

Prediction of Reactive Sites and Electrophilic/Nucleophilic Regions

The prediction of reactive sites in a molecule is crucial for understanding its chemical behavior. This is often achieved through the analysis of the Molecular Electrostatic Potential (MEP), which provides a visual representation of the charge distribution on the molecule's surface. researchgate.net The MEP is a valuable tool for identifying regions that are prone to electrophilic or nucleophilic attack. rsc.org

For this compound, the MEP would likely reveal several key features. The nitrogen atom in the pyridine (B92270) ring, due to its lone pair of electrons, is expected to be a region of negative electrostatic potential, making it a primary site for electrophilic attack or protonation. nih.gov Conversely, the hydrogen atoms of the isopropyl group and the pyridine ring are anticipated to be regions of positive electrostatic potential, rendering them susceptible to nucleophilic attack.

The fluorine atom, being highly electronegative, will significantly influence the electron distribution in the pyridine ring, likely creating a region of positive potential on the adjacent carbon atom, making it another potential site for nucleophilic attack. The carbonyl group of the ester presents a dual character; the oxygen atom is a nucleophilic center, while the carbon atom is an electrophilic center.

A hypothetical MEP map would illustrate these regions, with areas of negative potential (typically colored red or yellow) indicating nucleophilic regions and areas of positive potential (typically colored blue) indicating electrophilic regions. The precise values of the MEP minima and maxima would quantify the reactivity of these sites.

Table 1: Predicted Electrophilic and Nucleophilic Regions of this compound based on Molecular Electrostatic Potential (MEP) Analysis.

| Molecular Region | Predicted Character | Reasoning |

|---|---|---|

| Pyridine Nitrogen | Nucleophilic | Lone pair of electrons creating a region of negative electrostatic potential. nih.gov |

| Carbonyl Oxygen | Nucleophilic | Lone pairs of electrons leading to a localized negative potential. |

| Carbonyl Carbon | Electrophilic | Polarization of the C=O bond, resulting in a partial positive charge. |

| Carbon C6 (adjacent to Fluorine) | Electrophilic | Strong electron-withdrawing effect of the fluorine atom. |

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular interactions, charge delocalization, and the nature of chemical bonds. niscair.res.in It provides a localized, "chemist's" view of the electronic structure, which is complementary to the delocalized picture offered by molecular orbitals.

The charge distribution calculated by NBO analysis would provide a more detailed picture than simple atomic charges, showing how the charge is distributed among the bonding, non-bonding, and antibonding orbitals. This information is crucial for understanding the molecule's reactivity and intermolecular interactions.

Table 2: Hypothetical NBO Analysis Results for Key Intramolecular Interactions in this compound.

| Donor NBO | Acceptor NBO | Interaction Type | Stabilization Energy (E(2)) (kcal/mol) |

|---|---|---|---|

| LP(1) N | π*(C-C) (pyridine ring) | n → π* | (Value) |

| LP(2) O (carbonyl) | π*(C=O) | n → π* | (Value) |

| π(C=C) (pyridine ring) | π*(C=C) (pyridine ring) | π → π* | (Value) |

| σ(C-H) (isopropyl) | σ*(C-O) (ester) | σ → σ* | (Value) |

(Note: The values in this table are hypothetical and would need to be calculated using NBO analysis software.)

Conformational Analysis and Potential Energy Surface Mapping

The three-dimensional structure of a molecule is not static; it can adopt various conformations through the rotation of single bonds. libretexts.org Conformational analysis is the study of these different arrangements and their relative energies. longdom.orglibretexts.org The potential energy surface (PES) is a multidimensional map that represents the energy of a molecule as a function of its geometric parameters. libretexts.orgwikipedia.org

For this compound, the most significant conformational flexibility arises from the rotation around the C-O bond of the ester group and the C-C bond connecting the ester to the pyridine ring. The PES would reveal the energy barriers between different conformations and identify the most stable conformers.

To map the PES, torsional scans are performed. visualizeorgchem.com This involves systematically rotating a specific dihedral angle while optimizing the rest of the molecule's geometry at each step. The resulting energy profile shows the energy as a function of the dihedral angle, allowing for the identification of energy minima (stable conformers) and energy maxima (transition states between conformers).

For this compound, a torsional scan around the C(pyridine)-C(carbonyl) bond would likely show a preference for a planar arrangement where the carbonyl group is coplanar with the pyridine ring to maximize conjugation. A second scan around the O-C(isopropyl) bond would reveal the preferred orientation of the isopropyl group relative to the rest of the molecule, which is likely to be governed by steric hindrance.

Table 3: Predicted Stable Conformers of this compound and their Relative Energies.

| Conformer | Dihedral Angle 1 (C-C-C=O) | Dihedral Angle 2 (C-O-C-H) | Relative Energy (kcal/mol) |

|---|---|---|---|

| A (Global Minimum) | ~0° or ~180° | (Value) | 0.0 |

| B | (Value) | (Value) | > 0.0 |

| C | (Value) | (Value) | > 0.0 |

(Note: The values in this table are hypothetical and would need to be determined through computational calculations.)

Solvent Effects on Electronic Structure and Reactivity using Continuum Models (e.g., PCM)

Chemical reactions are typically carried out in a solvent, which can significantly influence the electronic structure and reactivity of the solute. Continuum models, such as the Polarizable Continuum Model (PCM), are computational methods used to simulate the effect of a solvent by representing it as a continuous dielectric medium. nih.govnih.gov

For this compound, the use of a PCM would allow for the study of how its properties change in different solvents. For example, in a polar solvent, the dipole moment of the molecule would be enhanced, and charge separation would be stabilized. This could affect the relative energies of different conformers and the heights of reaction barriers.

The reactivity of the molecule would also be affected by the solvent. For instance, a polar solvent could stabilize a charged transition state, thereby accelerating a reaction. The PCM can be used to calculate properties such as the solvation free energy, which provides a measure of how well the molecule is stabilized by the solvent.

Reaction Mechanism Elucidation through Transition State Search and Intrinsic Reaction Coordinate (IRC) Calculations

Computational chemistry is a powerful tool for elucidating reaction mechanisms. This involves identifying the transition state (TS), which is the highest energy point along the reaction pathway, and then tracing the reaction path from the TS to the reactants and products.

A transition state search is a computational procedure used to locate the geometry of the TS. Once the TS is found, an Intrinsic Reaction Coordinate (IRC) calculation is performed. The IRC is the minimum energy path connecting the reactants and products through the transition state. By following the IRC, one can visualize the atomic motions that occur during the reaction and confirm that the identified TS indeed connects the desired reactants and products.

For this compound, one could study, for example, the mechanism of its hydrolysis. This would involve locating the transition state for the attack of a water molecule on the carbonyl carbon, followed by an IRC calculation to trace the path leading to the formation of 6-fluoropyridine-2-carboxylic acid and propan-2-ol.

Applications in Advanced Chemical Synthesis and Materials Science Academic Focus

Utility as a Versatile Synthetic Intermediate in Organic Synthesis

The reactivity of the fluorine atom at the 6-position of the pyridine (B92270) ring, activated by the adjacent electron-withdrawing carboxylate group, makes propan-2-yl 6-fluoropyridine-2-carboxylate a highly useful synthetic intermediate. This reactivity allows for nucleophilic aromatic substitution (SNAr) reactions, providing a gateway to a variety of more complex molecular structures.

Precursor to Complex Heterocyclic Systems

The pyridine scaffold is a fundamental component of many biologically active compounds and functional materials. This compound serves as a key starting material for the construction of fused and multi-substituted heterocyclic systems. The fluorine atom can be displaced by a range of nucleophiles, including amines, thiols, and alcohols, to introduce diverse functionalities. This strategy is a cornerstone in the synthesis of novel heterocyclic frameworks. While direct examples of using this compound are still emerging in published literature, the principle is well-established with analogous compounds. For instance, various pyridine derivatives are used to create complex systems like pyridofuro compounds and pyrazolo[3,4-b]pyridines. researchgate.net The synthetic strategies often involve the initial substitution of a leaving group on the pyridine ring, followed by cyclization reactions to build the final heterocyclic structure. researchgate.netamazonaws.com

The general synthetic approach can be illustrated by the following reaction scheme, where 'Nu' represents a generic nucleophile that can lead to the formation of a new heterocyclic ring:

Figure 1: General reaction scheme illustrating the utility of this compound in the synthesis of complex heterocyclic systems via nucleophilic aromatic substitution.

Building Block for Ligands and Organometallic Catalysts

The pyridine-2-carboxylate moiety is a well-known bidentate chelating unit in coordination chemistry. Following the hydrolysis of the isopropyl ester to the corresponding carboxylic acid, 6-fluoropyridine-2-carboxylic acid can act as a ligand for a wide array of metal ions. The presence of the fluorine atom can modulate the electronic properties of the resulting metal complex, influencing its stability, reactivity, and catalytic activity.

Research on related heteroleptic Cu(II) carboxylates has demonstrated that the introduction of different substituents on the pyridine ring can lead to complexes with interesting structural and pharmacological properties. nih.gov These complexes often feature a paddlewheel dinuclear structure. nih.gov While specific research on organometallic catalysts derived from this compound is limited, the established use of similar pyridine carboxylates as ligands suggests significant potential in this area. nih.gov The resulting organometallic complexes could find applications in various catalytic transformations.

Integration into Polymer Science and Materials Chemistry

The incorporation of fluorinated building blocks into polymers can impart unique properties such as thermal stability, chemical resistance, and specific electronic characteristics.

Monomer for Functional Polymeric Materials (e.g., conductive polymers)

While direct polymerization of this compound has not been extensively reported, its structure suggests potential as a monomer for functional polymers. The fluorinated pyridine unit could be incorporated into polymer backbones or as a pendant group to tune the material's properties. The synthesis of polymers containing pyridine units is an active area of research, with applications in areas such as conductive materials and sensors.

Components in Self-Assembled Systems

The pyridine-2-carboxylate structure is known to participate in the formation of well-ordered supramolecular architectures through coordination with metal ions or through non-covalent interactions like hydrogen bonding and π-π stacking. The synthesis of pyridine-2,6-dicarboxamide derivatives, for example, leads to compounds that exhibit interesting supramolecular features in their crystal structures. mdpi.com These self-assembly processes are crucial for the bottom-up fabrication of nanomaterials with defined structures and functions. The specific stereochemistry and electronic nature of this compound could direct the formation of unique self-assembled systems, although specific examples are yet to be detailed in the literature.

Role in the Design of Academic Probes for Chemical Biology Research (excluding clinical data)

Fluorescent small molecules are invaluable tools for visualizing biological processes. The design of these chemical probes often involves the strategic incorporation of fluorophores and recognition motifs. nih.gov The 6-fluoropyridine moiety within this compound can be a useful component in the design of such probes.

The development of chemical probes is a multi-step process that includes efficient chemical synthesis and the tailoring of molecular properties. nih.gov The fluorine atom can be advantageous in probe design due to its small size and unique electronic effects, which can influence the photophysical properties of a molecule. Furthermore, the pyridine nitrogen can act as a hydrogen bond acceptor or a metal-coordinating site, enabling targeted interactions with biological macromolecules. While there are no specific reports of chemical biology probes derived directly from this compound, the general principles of probe design suggest its potential as a scaffold. For instance, the synthesis of fluorescent probes for metal ions often incorporates heterocyclic chelating agents. mdpi.com The development of such probes is crucial for advancing our understanding of cellular functions and for the initial stages of drug discovery. nih.govpageplace.de

Contribution to Agrochemical Research (excluding toxicity/safety profiles)

This compound serves as a significant building block in the synthesis of advanced agrochemicals, particularly within the class of synthetic auxin herbicides. Its structural features, namely the fluorinated pyridine ring and the carboxylate group, are pivotal in the development of modern herbicides designed for selective weed control.

The primary contribution of this compound and its derivatives lies in their role as key intermediates in the synthesis of picolinate (B1231196) herbicides. These herbicides are a subclass of synthetic auxins that mimic the natural plant hormone indole-3-acetic acid (IAA), leading to unregulated growth and eventual death in susceptible broadleaf weeds. The fluorine substitution on the pyridine ring is a crucial element that can enhance the biological activity and metabolic stability of the final herbicidal molecule.

Research in the field of agrochemicals has increasingly focused on the development of new active ingredients to manage the evolution of herbicide-resistant weeds. In this context, derivatives of 6-fluoropyridine-2-carboxylic acid are instrumental. They form the core structure of novel herbicides that exhibit different binding affinities to auxin receptors in plants compared to older synthetic auxins. This alternative mode of action is vital for controlling weeds that have developed resistance to other herbicide classes.

One of the most notable applications of this chemical scaffold is in the synthesis of florpyrauxifen-benzyl, a contemporary auxin herbicide. nih.govnih.gov Florpyrauxifen-benzyl is the benzyl (B1604629) ester of florpyrauxifen, which is a 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinic acid. nih.govnih.gov The synthesis of such complex molecules often involves multi-step processes where fluorinated pyridine carboxylates are key starting materials or intermediates.

While specific research detailing the direct use of this compound is not extensively documented in publicly available literature, the significance of the 6-fluoropicolinate framework is well-established in patent literature concerning the preparation of herbicidal compounds. For instance, methods for producing substituted pyridine-carboxylic acids, which are important raw materials for herbicides, are of great industrial importance.

The development of novel picolinic acid herbicides often involves the strategic modification of the substituents on the pyridine ring to optimize herbicidal efficacy and crop selectivity. The presence of a fluorine atom at the 6-position, as seen in this compound, is a common strategy to enhance the molecule's performance.

A study on novel 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids highlights the ongoing research into new 6-aryl-2-picolinic acid herbicides. mdpi.com This research underscores the importance of the picolinic acid core in designing herbicides with improved activity against resistant weeds. mdpi.com The study demonstrated that certain novel compounds exhibited superior inhibitory effects on the root growth of Arabidopsis thaliana compared to existing herbicides like picloram (B1677784) and even florpyrauxifen. mdpi.com

The following table summarizes the key attributes of this compound and its relevance in agrochemical synthesis.

| Attribute | Significance in Agrochemical Research |

| Chemical Structure | Fluorinated pyridine carboxylic acid ester |

| Primary Role | Intermediate/building block for herbicide synthesis |

| Target Agrochemical Class | Synthetic auxin herbicides (specifically picolinates) |

| Key Structural Feature | 6-fluoro-pyridine-2-carboxylate scaffold |

| Contribution | Enables synthesis of next-generation herbicides with alternative modes of action to combat weed resistance. |

The research into new pyridine carboxylic acid herbicides is a continuous effort to address the challenges in modern agriculture, and intermediates like this compound are fundamental to these advancements.

Future Research Directions and Unexplored Avenues

Development of Novel and More Efficient Synthetic Routes

While standard esterification of 6-fluoropyridine-2-carboxylic acid is a viable route, future research could focus on developing more sophisticated and efficient synthetic strategies. Traditional methods often involve halogen exchange reactions on chloro- or bromopyridines, which can require harsh conditions. researchgate.netmdpi.com Modern approaches could offer significant improvements in yield, selectivity, and sustainability.

Future avenues for exploration include:

Late-Stage C-H Functionalization: Direct C-H fluorination of a pyridine (B92270) precursor could provide a more atom-economical route, avoiding the pre-installation of a halogen handle. acs.orgnih.gov

Flow Chemistry: Continuous flow processes could enable better control over reaction parameters, improve safety for potentially exothermic fluorination or esterification reactions, and allow for easier scalability.

Biocatalysis: The use of engineered enzymes, such as lipases or esterases, could provide a green and highly selective method for the esterification step, potentially operating under mild, solvent-free conditions.

Photoredox Catalysis: Light-mediated reactions could open new pathways for the formation of the core fluoropyridine structure or for its subsequent derivatization under mild conditions.

| Methodology | Potential Advantages | Research Focus |

|---|---|---|

| C-H Functionalization | High atom economy, reduced synthetic steps | Development of selective catalysts for pyridine C-H activation |

| Flow Chemistry | Enhanced safety, scalability, precise control | Optimization of reactor design and reaction conditions |

| Biocatalysis | High selectivity, green conditions, sustainability | Enzyme screening and engineering for substrate specificity |

| Photoredox Catalysis | Mild reaction conditions, novel reactivity | Discovery of new photocatalytic systems for fluorination/esterification |

Exploration of Enantioselective Synthesis for Chiral Derivatives

Propan-2-yl 6-fluoropyridine-2-carboxylate is an achiral molecule. However, it serves as an excellent scaffold for the development of chiral derivatives that could be valuable in medicinal chemistry or as chiral ligands. Future research could focus on introducing chirality to the molecule and developing methods for the selective synthesis of a single enantiomer.

Potential strategies include:

Modification of the Pyridine Ring: Introducing a stereocenter at one of the ring's carbon atoms.

Derivatization of the Ester Group: Replacing the isopropyl group with a chiral alcohol.

Once a chiral target is designed, enantioselective synthesis could be pursued. This is a significant area of modern organic chemistry, with well-established methods that could be adapted. acs.org For instance, the enantioselective synthesis of fluorinated indolizidinone derivatives has been successfully developed, demonstrating the feasibility of creating complex chiral structures containing fluorine. nih.gov Research could involve asymmetric catalysis using chiral transition metal complexes or organocatalysts to control the stereochemical outcome of key bond-forming reactions. acs.orgnih.gov

Advanced Mechanistic Studies using Ultrafast Spectroscopy or Complex Computational Models

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing its synthesis and predicting its behavior in new applications. While classical mechanistic studies provide valuable data, advanced techniques could offer unprecedented insight.

Unexplored avenues include: